molecular formula C16H16ClNO2 B311214 N-(2-chlorophenyl)-4-isopropoxybenzamide

N-(2-chlorophenyl)-4-isopropoxybenzamide

Cat. No.: B311214
M. Wt: 289.75 g/mol
InChI Key: HRTJOCWGWWBDDZ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a 4-isopropoxy substituent on the benzamide ring.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)

InChI Key

HRTJOCWGWWBDDZ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-isopropoxybenzamide typically involves the reaction of 2-chloroaniline with 4-(propan-2-yloxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(2-chlorophenyl)-4-isopropoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The substituents on the benzamide scaffold significantly affect melting points, solubility, and crystallinity. Key analogues from the evidence include:

Compound Name Substituents Melting Point (°C) Reference
N-(2-Chlorophenyl)diphenylmethyl derivatives (T91, T94–T109) Varied diphenylmethyl and amine groups 89–166.7
N-(2-((4-Chlorobenzyl)amino)-...benzamide Chlorobenzyl, methoxyphenyl, propyl 142.9–143.4
4-Chloro-N-(2-methoxyphenyl)benzamide 2-methoxyphenyl, 4-Cl Not reported
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-methoxy, 4-methyl Synthesized (fluorescence study)

Key Observations :

  • Melting Points : Compounds with bulky substituents (e.g., diphenylmethyl in T91) exhibit lower melting points (93°C), while smaller substituents (e.g., methoxy in ) correlate with higher thermal stability . The isopropoxy group in the target compound may reduce crystallinity compared to methoxy analogues due to increased steric hindrance.
  • Crystallography: Substituents influence crystal packing. For example, N-(phenyl)-2-chlorobenzamide () crystallizes in a tetragonal system ($P4_3$), while 4-Chloro-N-(2-methoxyphenyl)benzamide adopts a monoclinic structure .

Electronic Effects and Spectroscopic Properties

The electronic environment of the benzamide core is modulated by substituents:

35Cl NQR Frequencies ():
  • Alkyl side chains (e.g., -CH$_3$) lower 35Cl NQR frequencies due to electron-donating effects.
  • Aryl or chlorinated alkyl groups (e.g., -C$6$H$5$, -CF$_3$) increase frequencies via electron-withdrawing interactions.
Fluorescence and Spectral Data ():

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence properties influenced by methoxy and methyl groups. The isopropoxy group in the target compound may similarly enhance π-π* transitions, though steric effects could quench fluorescence compared to smaller alkoxy substituents .

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